molecular formula C16H13FN2O4S B1423865 N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide CAS No. 320423-81-2

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Cat. No.: B1423865
CAS No.: 320423-81-2
M. Wt: 348.4 g/mol
InChI Key: VTYCYNNDPUDYBY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The exact mode of action of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is currently unknown. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Given the compound’s structure, it may potentially influence a variety of pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Biological Activity

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide, also known by its CAS number 320423-81-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is C16H13FN2O4S, with a molecular weight of 348.35 g/mol. Its structure includes a benzothiazine core, which is known for various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine derivatives exhibit notable anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT-1166.2
N-(4-fluorophenyl)-4-hydroxy...TBDTBD

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Studies have shown that benzothiazine derivatives can exhibit antibacterial and antifungal properties. For example, certain derivatives were screened against Mycobacterium tuberculosis and showed varying levels of inhibition compared to standard drugs like rifampicin .

Table 2: Antimicrobial Activity of Benzothiazine Derivatives

CompoundTarget OrganismInhibition (%)
Compound CM. tuberculosis87
Compound DStaphylococcus aureusTBD

The biological activity of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine derivatives may be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit metabolic enzymes crucial for cancer cell proliferation and survival.
  • Cell Cycle Disruption : The compounds may induce apoptosis in cancer cells by disrupting the cell cycle at various checkpoints.
  • Antioxidant Activity : Certain derivatives have shown antioxidant properties that could contribute to their protective effects against oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazine derivatives for their anticancer activity. Among them, one derivative exhibited a significant reduction in cell viability in vitro when tested against multiple cancer cell lines . This highlights the potential of this class of compounds as therapeutic agents.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-19-13-5-3-2-4-12(13)14(20)15(24(19,22)23)16(21)18-11-8-6-10(17)7-9-11/h2-9,20H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCYNNDPUDYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 3
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 4
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 5
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 6
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.